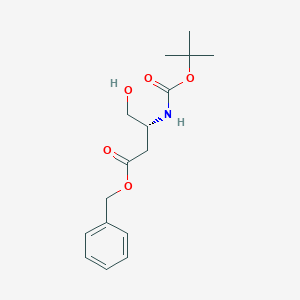

Boc-D-aspartinol 4-Benzyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGSFNZVTUGZCK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Boc-D-aspartinol 4-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-aspartinol 4-Benzyl Ester is a chiral building block of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of D-aspartic acid, it incorporates both a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl ester protecting group on the side-chain carboxyl group, with the alpha-carboxyl group having been reduced to a primary alcohol. This trifunctional nature makes it a versatile synthon for the introduction of a protected D-aspartinol moiety into more complex molecules, particularly in the synthesis of peptidomimetics and other biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in drug discovery.

Chemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 182748-72-7 |

| Molecular Formula | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.36 g/mol |

| Melting Point | 62-64 °C |

| Boiling Point (Predicted) | 467.4 ± 45.0 °C |

| Appearance | White to off-white solid |

| Storage Conditions | Sealed in a dry environment at 2-8 °C |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of the corresponding carboxylic acid, Boc-D-aspartic acid 4-benzyl ester. This selective reduction of the α-carboxylic acid to a primary alcohol, while preserving the benzyl ester on the side chain, is a key transformation. A general and reliable method for this conversion involves the use of a borane reducing agent.

Experimental Protocol: Reduction of Boc-D-aspartic acid 4-benzyl ester

This protocol outlines a representative procedure for the synthesis of this compound from its carboxylic acid precursor.

Materials:

-

Boc-D-aspartic acid 4-benzyl ester

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-D-aspartic acid 4-benzyl ester (1 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: To the cooled solution, add a solution of borane-tetrahydrofuran complex (BH₃·THF) (approximately 1.5-2.0 equivalents) dropwise via a syringe or dropping funnel. The addition should be slow to control the reaction temperature.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane.

-

Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Characterization

The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. Key signals to expect in the ¹H NMR spectrum include those for the Boc group (a singlet around 1.4 ppm), the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 5.1 ppm), and the protons of the aspartinol backbone.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Logical Workflow for Synthesis and Purification

The following diagram, generated using the DOT language, illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in drug discovery. As a protected amino alcohol, it can be utilized in the synthesis of:

-

Peptidomimetics: The replacement of an amide bond in a peptide backbone with a modified linkage can lead to compounds with improved pharmacokinetic properties, such as enhanced stability towards enzymatic degradation. The hydroxyl group of this compound can serve as a handle for the formation of ester or ether linkages in peptidomimetic structures.

-

Chiral Ligands: The defined stereochemistry of this molecule makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis.

-

Novel Scaffolds: It can be incorporated into novel molecular scaffolds for the generation of compound libraries for high-throughput screening in drug discovery programs.

The general workflow for utilizing such a building block in a drug discovery context is depicted below.

An In-depth Technical Guide to (R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.

Chemical Structure and Properties

(R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a protected amino alcohol derivative. The tert-butoxycarbonyl (Boc) group protects the amine, while the benzyl group protects the carboxylic acid, allowing for selective reactions at other parts of the molecule.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 182748-72-7[1] |

| Molecular Formula | C₁₆H₂₃NO₅[1] |

| Molecular Weight | 309.36 g/mol [1] |

| Canonical SMILES | C(C)(C)(C)OC(=O)N--INVALID-LINK--CO[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Purity | 95% | ChemShuttle[1] |

| Storage Temperature | 2-8 °C | ChemShuttle[1] |

Spectroscopic Data

Table 3: Spectroscopic Data for the (S)-enantiomer (as an estimate for the (R)-enantiomer)

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | δ 1.4 ppm (singlet, 9H, Boc tert-butyl), δ 3.6–4.2 ppm (multiplet, hydroxybutanoate backbone), δ 5.1–5.3 ppm (singlet, 2H, CH₂Ph)[2] |

| ¹³C NMR | No specific data found. |

| IR Spectroscopy | ~1680 cm⁻¹ (Boc carbamate), ~1740 cm⁻¹ (Ester carbonyl), ~3400 cm⁻¹ (hydroxyl)[2] |

Synthesis

A common synthetic route to (R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate involves the reduction of the corresponding protected aspartic acid derivative, N-Boc-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH).

Proposed Synthetic Workflow

The synthesis begins with the commercially available Boc-D-Asp(OBzl)-OH. The carboxylic acid is then selectively reduced to the primary alcohol.

Experimental Protocol: Reduction of N-Boc-D-aspartic acid β-benzyl ester

This protocol is based on a general procedure for the reduction of a similar substrate and may require optimization.[3]

Materials:

-

N-Boc-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

1N Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

A solution of Boc-D-Asp(OBzl)-OH in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is carefully quenched by the slow addition of water at 0 °C.

-

The mixture is then acidified to approximately pH 4 with 1N HCl.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product may be purified by column chromatography on silica gel.

Applications in Research and Development

(R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate serves as a versatile chiral building block in organic synthesis. Its primary application is in the preparation of peptides and other complex molecules for drug discovery and development.[4] The orthogonal protecting groups allow for selective deprotection and further functionalization, making it a valuable tool for medicinal chemists.

Safety Information

References

Technical Guide: Boc-D-aspartinol 4-Benzyl Ester (CAS 182748-72-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information for Boc-D-aspartinol 4-Benzyl Ester, a chiral building block potentially utilized in synthetic organic chemistry. Due to the limited publicly available data, this document focuses on its physicochemical properties and plausible synthetic context, while noting the absence of detailed experimental protocols and biological activity data in the reviewed literature.

Core Compound Data

This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid. It features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl ester protecting the side-chain carboxyl group, with the alpha-carboxyl group having been reduced to a primary alcohol. This structure suggests its use as a chiral intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and peptide science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 182748-72-7 | [1][2] |

| Molecular Formula | C₁₆H₂₃NO₅ | [2] |

| Molecular Weight | 309.36 g/mol | [2] |

| Melting Point | 62-64 °C | N/A |

| Boiling Point | 467.4 ± 45.0 °C (Predicted) | N/A |

| Appearance | White to off-white powder | [3] |

| Storage Temperature | 2-8°C | N/A |

Experimental Protocols

Logical Synthesis Workflow

The preparation would likely start from Boc-D-aspartic acid 4-benzyl ester. The key transformation is the selective reduction of the free carboxylic acid to a primary alcohol.

References

An In-depth Technical Guide to the Synthesis of Boc-D-aspartinol 4-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-D-aspartinol 4-Benzyl Ester, a valuable chiral building block in the development of pharmaceuticals. The synthesis involves the selective reduction of the α-carboxylic acid of N-α-(tert-butoxycarbonyl)-D-aspartic acid 4-benzyl ester (Boc-D-Asp(OBzl)-OH). This guide details the experimental protocol, presents key quantitative data, and visualizes the synthetic pathway.

Introduction

This compound, systematically named (R)-benzyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate, is a derivative of the amino acid D-aspartic acid. The presence of the Boc protecting group on the amine, the benzyl ester on the side-chain carboxylic acid, and the primary alcohol functionality make it a versatile intermediate for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The key synthetic challenge lies in the chemoselective reduction of the α-carboxylic acid in the presence of a benzyl ester and a carbamate.

Synthetic Pathway

The synthesis of this compound is achieved through the reduction of the commercially available Boc-D-Asp(OBzl)-OH. This transformation selectively converts the carboxylic acid to a primary alcohol while preserving the benzyl ester and the Boc protecting group.

Caption: Synthetic route from Boc-D-Asp(OBzl)-OH to the target molecule.

Experimental Protocols

A common and effective method for the selective reduction of the α-carboxylic acid of N-Boc protected amino acids with an ester-containing side chain is the use of borane complexes or in situ generated lithium borohydride.

Method 1: Borane-Tetrahydrofuran Complex Reduction

This method utilizes a commercially available solution of borane in tetrahydrofuran (BH3•THF), which is known for its high selectivity in reducing carboxylic acids in the presence of esters.

Materials:

-

N-α-(tert-butoxycarbonyl)-D-aspartic acid 4-benzyl ester (Boc-D-Asp(OBzl)-OH)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-D-Asp(OBzl)-OH (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution (1.0-1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove the solvents.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Method 2: Sodium Borohydride and Lithium Chloride Reduction

This protocol generates lithium borohydride in situ, which is a powerful reducing agent capable of selectively reducing the carboxylic acid.

Materials:

-

N-α-(tert-butoxycarbonyl)-D-aspartic acid 4-benzyl ester (Boc-D-Asp(OBzl)-OH)

-

Sodium borohydride (NaBH4)

-

Anhydrous lithium chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Ethanol

-

10% aqueous citric acid solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of Boc-D-Asp(OBzl)-OH (1.0 eq) in anhydrous THF under an inert atmosphere, add anhydrous lithium chloride (2.0 eq) followed by sodium borohydride (2.0 eq).

-

Add anhydrous ethanol to the suspension.

-

Stir the mixture at room temperature overnight.

-

Cool the reaction mixture in an ice-water bath and adjust the pH to 4 by the gradual addition of a 10% aqueous citric acid solution.

-

Concentrate the mixture in vacuo.

-

Add water to the residue and extract with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or flash column chromatography.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Boc-D-Asp(OBzl)-OH | C₁₆H₂₁NO₆ | 323.34 | White solid | 96-105 |

| This compound | C₁₆H₂₃NO₅ | 309.36 | Solid | 62-64[1] |

Conclusion

The synthesis of this compound from Boc-D-Asp(OBzl)-OH can be efficiently achieved through the selective reduction of the α-carboxylic acid. The use of borane-THF complex or an in situ generated lithium borohydride provides a high-yielding and chemoselective route to this valuable chiral building block. Careful control of reaction conditions and appropriate purification techniques are essential to obtain the product in high purity. This guide provides the necessary details for researchers and professionals to successfully synthesize and characterize this compound for its application in drug discovery and development.

References

Chiral Synthesis of Boc-D-aspartinol 4-Benzyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of Boc-D-aspartinol 4-Benzyl Ester, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. This document details the synthetic pathway, provides step-by-step experimental protocols for key transformations, and presents quantitative data in a clear, tabular format.

Synthetic Strategy

The synthesis of this compound commences with the commercially available amino acid, D-aspartic acid. The synthetic route involves a three-step sequence:

-

Selective Esterification: The side-chain carboxylic acid of D-aspartic acid is selectively protected as a benzyl ester.

-

N-Protection: The amino group is protected with a tert-butyloxycarbonyl (Boc) group.

-

Selective Reduction: The α-carboxylic acid is selectively reduced to the corresponding primary alcohol.

This strategy ensures the preservation of the desired stereochemistry at the chiral center and allows for the selective manipulation of the functional groups.

Experimental Protocols

Step 1: Synthesis of D-Aspartic Acid 4-Benzyl Ester

This step involves the selective esterification of the β-carboxylic acid of D-aspartic acid. A common method to achieve this is through the reaction with benzyl bromide in the presence of a base.

Experimental Protocol:

-

Suspend D-aspartic acid (1 equivalent) in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., dioxane).

-

Add a base, such as sodium carbonate or triethylamine (2-3 equivalents), to the suspension and stir until the amino acid dissolves.

-

Add benzyl bromide (1-1.2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield D-aspartic acid 4-benzyl ester.

Step 2: Synthesis of Boc-D-aspartic acid 4-Benzyl Ester

The amino group of D-aspartic acid 4-benzyl ester is protected using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

-

Dissolve D-aspartic acid 4-benzyl ester (1 equivalent) in a mixture of an organic solvent (e.g., tetrahydrofuran or dioxane) and water.

-

Add a base such as sodium bicarbonate or triethylamine (2-3 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) in the same organic solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution).

-

Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-D-aspartic acid 4-benzyl ester as a white to off-white solid.[1]

Step 3: Synthesis of this compound

This crucial step involves the selective reduction of the α-carboxylic acid to a primary alcohol without affecting the benzyl ester or the Boc protecting group. This is typically achieved using a borane reagent. One effective method is the in-situ generation of diborane from sodium borohydride and iodine.

Experimental Protocol:

-

To a solution of Boc-D-aspartic acid 4-benzyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium borohydride (2-3 equivalents) portion-wise at 0°C.

-

Slowly add a solution of iodine (1 equivalent) in anhydrous THF to the stirred suspension at 0°C. The reaction mixture will evolve hydrogen gas.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours and then at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with a saturated aqueous solution of sodium thiosulfate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data |

| 1 | D-Aspartic Acid 4-Benzyl Ester | D-Aspartic Acid | Benzyl bromide, Base (e.g., Na₂CO₃) | Water/Dioxane | 60-70 | >95 | ¹H NMR, ¹³C NMR, MS |

| 2 | Boc-D-aspartic acid 4-Benzyl Ester | D-Aspartic Acid 4-Benzyl Ester | (Boc)₂O, Base (e.g., NaHCO₃) | THF/Water | ~90[1] | >98 (HPLC) | mp 101-103 °C, [α]D²⁰ = +18.5 ± 0.5° (c=1.4 in DMF) |

| 3 | This compound | Boc-D-aspartic acid 4-Benzyl Ester | NaBH₄, I₂ | Anhydrous THF | 70-85 | >98 (HPLC) | ¹H NMR, ¹³C NMR, MS, [α]D |

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow for the Reduction Step

Caption: Workflow for the selective reduction of the carboxylic acid.

References

An In-depth Technical Guide to Boc-D-aspartinol 4-Benzyl Ester

This guide provides comprehensive information on Boc-D-aspartinol 4-Benzyl Ester, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and workflow visualizations.

Core Molecular Data

This compound is a derivative of the amino acid D-aspartic acid. The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the amine, while the benzyl ester protects the side-chain carboxylic acid. This strategic protection allows for selective reactions at other functional groups.

Below is a summary of its key molecular identifiers and properties.

| Parameter | Value | Reference |

| Molecular Formula | C16H23NO5 | [1][2] |

| Molecular Weight | 309.36 g/mol | [1][2] |

| CAS Number | 182748-72-7 | [1][2][3][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 62-64 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols & Synthesis

A plausible synthetic route would involve the selective reduction of the α-carboxylic acid of Boc-D-aspartic acid 4-benzyl ester to the corresponding alcohol, yielding this compound. This transformation requires a chemoselective reducing agent that will not affect the benzyl ester or the Boc-protecting group.

General Workflow for Synthesis:

Caption: General synthetic workflow for this compound.

Applications in Research and Drug Development

Amino acid derivatives with protected functional groups are fundamental in the multi-step synthesis of complex molecules. This compound, as a chiral building block, is valuable in the synthesis of peptidomimetics and other small molecules with therapeutic potential. The D-configuration is often incorporated to increase the metabolic stability of peptide-based drugs.

Logical Relationship in Drug Discovery:

The utility of this compound can be visualized as a foundational element in a drug discovery pipeline.

Caption: Role of this compound in a drug discovery workflow.

References

Technical Guide: Boc-D-aspartinol 4-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data and relevant experimental protocols for Boc-D-aspartinol 4-Benzyl Ester. Due to the limited direct quantitative data for this specific compound, this guide also includes information on the closely related and structurally similar compound, Boc-D-aspartic acid 4-benzyl ester, to infer a likely solubility profile.

Core Chemical Properties

This compound is a derivative of D-aspartic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl ester protecting the side-chain carboxyl group. The primary alcohol functional group distinguishes it from its aspartic acid counterpart. These structural features govern its solubility, making it generally soluble in a range of organic solvents while exhibiting low solubility in aqueous solutions. The Boc and benzyl groups contribute to the compound's stability under various conditions, which is a critical aspect of its application in peptide synthesis and other areas of medicinal chemistry.[1][2]

Data Presentation: Solubility Profile

| Solvent | Solubility | Reference |

| N,N-Dimethylformamide (DMF) | Soluble / Almost transparent | [4] |

| Dichloromethane (DCM) | Generally Soluble | [3] |

| N-Methyl-2-pyrrolidone (NMP) | Generally Soluble | [3] |

| Dimethyl sulfoxide (DMSO) | Generally Soluble | [3] |

| Water | Sparingly Soluble | [5] |

| Tetrahydrofuran (THF) | Generally Soluble | [6] |

| Ethyl Acetate | Generally Soluble | [7] |

| Methanol | Soluble | [7] |

Note: The solubility of the D-enantiomer is expected to be identical to the L-enantiomer in achiral solvents.

Experimental Protocols

General Protocol for Determining Thermodynamic (Equilibrium) Solubility

The following is a generalized "shake-flask" method, a common and accurate technique for determining the thermodynamic solubility of a solid compound in a given solvent.[8]

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DCM, Water)

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-72 hours). The presence of undissolved solid at the end of this period is crucial.[8]

-

Sample Collection: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

-

Dilution: Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or other quantitative method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Mandatory Visualization

Logical Workflow: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are valuable building blocks in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.

This workflow outlines the cyclical nature of Boc-SPPS, a foundational technique in peptide chemistry.[9][10] The process begins with the deprotection of the N-terminal Boc group, followed by neutralization and coupling of the next Boc-protected amino acid.[9] This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and removal of side-chain protecting groups.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-L-aspartic acid 4-benzyl ester | 7536-58-5 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: Stability and Storage of Boc-D-aspartinol 4-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-D-aspartinol 4-Benzyl Ester. Understanding the stability profile of this valuable building block is critical for ensuring its integrity and performance in research and drug development applications. This document outlines the compound's chemical properties, potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Chemical Properties of this compound

This compound is a chiral amino alcohol derivative protected with a tert-butyloxycarbonyl (Boc) group on the amine and a benzyl ester on the carboxylic acid of the aspartic acid side chain. Its key chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 182748-72-7 |

| Molecular Formula | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.36 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 62-64 °C |

| Boiling Point | 467.4 ± 45.0 °C (Predicted) |

| Storage Temperature | 2-8 °C |

Recommended Storage and Handling Conditions

To maintain the chemical integrity of this compound, the following storage and handling conditions are recommended:

-

Short-term Storage: For routine laboratory use, store the compound in a tightly sealed container at 2-8 °C.

-

Long-term Storage: For extended periods, storage at -20 °C is advisable to minimize potential degradation.

-

Inert Atmosphere: While not always mandatory for short-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation, especially for long-term storage.

-

Handling: Handle the compound in a well-ventilated area. Avoid direct contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses. Minimize exposure to moisture and atmospheric oxygen.

Potential Degradation Pathways

The stability of this compound is primarily influenced by its two protecting groups: the Boc group and the benzyl ester. Understanding their individual susceptibilities provides insight into the potential degradation pathways of the entire molecule.

Acid-Catalyzed Degradation

Both the Boc group and the benzyl ester are susceptible to cleavage under acidic conditions. The Boc group is particularly acid-labile and can be removed with relatively mild acids to yield the free amine. The benzyl ester is more stable but can also be cleaved by stronger acids.

Caption: Potential acid-catalyzed degradation pathways of this compound.

Hydrogenolysis

The benzyl ester is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂/Pd-C). This method is generally orthogonal to the Boc protecting group, which is stable under these conditions.

Caption: Degradation of this compound via hydrogenolysis.

Experimental Protocols for Stability Assessment

Analytical Method

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Forced Degradation Studies

Forced degradation studies should be performed on a single batch of this compound. The goal is to achieve 5-20% degradation of the active substance.

Table of Recommended Stress Conditions:

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 48 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal Stress | Solid State | 80 °C | 7 days |

| Photostability | ICH Q1B Option 2 | Room Temperature | Per ICH guidelines |

Experimental Workflow:

Caption: Workflow for the forced degradation study of this compound.

Hydrolytic Stability

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For acid hydrolysis, add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.

-

For base hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 0.1 mg/mL.

-

Incubate the solutions at 60 °C and collect samples at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

-

Prior to HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analyze the samples by HPLC to determine the percentage of remaining parent compound and the formation of any degradation products.

Oxidative Stability

-

Add an aliquot of the stock solution to 3% hydrogen peroxide to achieve a final concentration of approximately 0.1 mg/mL.

-

Keep the solution at room temperature and protected from light.

-

Collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

-

Analyze the samples directly by HPLC.

Thermal Stability

-

Place a known amount of the solid compound in a vial and store it in an oven at 80 °C.

-

At specified time points (e.g., 1, 3, 5, and 7 days), remove a sample, dissolve it in the HPLC mobile phase to a known concentration, and analyze by HPLC.

Photostability

-

Expose the solid compound and a solution of the compound (e.g., in acetonitrile at 0.1 mg/mL) to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples by HPLC after the exposure period.

Characterization of Degradation Products

For any significant degradation products observed, further characterization is recommended to understand the degradation pathways fully. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation can be employed.

Conclusion

This compound is a stable compound under recommended storage conditions of 2-8 °C. However, it is susceptible to degradation under acidic conditions and through hydrogenolysis. The provided experimental protocols offer a robust framework for researchers to perform forced degradation studies and establish a comprehensive stability profile for this important molecule. Understanding its stability is paramount for its successful application in complex synthetic procedures and for ensuring the quality and reliability of downstream products.

An In-depth Technical Guide to Boc-D-aspartinol 4-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-D-aspartinol 4-Benzyl Ester (CAS No. 182748-72-7), a valuable chiral building block in organic synthesis. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines information from chemical supplier databases with established synthetic methodologies for analogous compounds to offer a thorough resource for researchers.

Core Compound Properties

This compound is a derivative of the amino acid D-aspartic acid, where the alpha-carboxylic acid has been reduced to an alcohol, the side-chain carboxylic acid is protected as a benzyl ester, and the amino group is protected with a tert-butyloxycarbonyl (Boc) group.[] This trifunctional molecule serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents.[]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 182748-72-7 | [2][3] |

| Molecular Formula | C₁₆H₂₃NO₅ | [2][3] |

| Molecular Weight | 309.36 g/mol | [2][3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 62-64 °C | [2] |

| Boiling Point (Predicted) | 467.4 ± 45.0 °C | [2] |

| Density (Predicted) | 1.154 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis and Experimental Protocols

General Synthesis Workflow

The logical synthetic pathway to this compound would originate from D-aspartic acid, proceeding through protection of the amino and side-chain carboxyl groups, followed by selective reduction of the α-carboxylic acid.

References

The Indispensable Role of Boc-Protected Amino Alcohols in Modern Synthesis: A Technical Guide

For Immediate Release

In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and versatility in masking the reactivity of amine functionalities. This technical guide provides an in-depth exploration of Boc-protected amino alcohols, crucial chiral building blocks in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthesis, applications, and detailed experimental methodologies.

Introduction to Boc Protection

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry.[1] Its widespread use stems from its stability under a wide range of nucleophilic and basic conditions, while being easily removable under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups, a critical aspect of multi-step synthesis.[3] The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a high-yielding and generally fast reaction, typically proceeding via nucleophilic acyl substitution.[2][4]

Synthesis of Boc-Protected Amino Alcohols

Chiral amino alcohols are valuable intermediates in the synthesis of numerous pharmaceuticals, including beta-blockers and antiviral agents.[5] The stereoselective synthesis of these compounds is therefore of significant interest. Several key strategies are employed to produce enantiomerically pure Boc-protected amino alcohols.

One of the most effective methods for generating chiral amino alcohols is through the reduction of N-Boc protected α-amino acids . This approach leverages the readily available and often naturally occurring chiral pool of amino acids. The carboxylic acid can be activated, for example, by forming a mixed anhydride with ethyl chloroformate or using 1,1'-carbonyldiimidazole (CDI), followed by reduction with sodium borohydride (NaBH₄).[6][7] This method generally proceeds with high yields and retention of optical purity.

Another powerful technique is the Sharpless Asymmetric Aminohydroxylation (AA) . This method allows for the direct conversion of alkenes into N-protected vicinal amino alcohols with high enantioselectivity.[8][9] The reaction utilizes an osmium catalyst in conjunction with a chiral ligand to direct the syn-addition of an amino group and a hydroxyl group across the double bond.[8]

The following diagram illustrates a general workflow for the synthesis of a Boc-protected amino alcohol starting from a commercially available α-amino acid.

Applications in Drug Development

Boc-protected amino alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. Their structural and chiral integrity makes them ideal for constructing complex molecular architectures.

Case Study 1: Oseltamivir (Tamiflu®)

The antiviral drug Oseltamivir, marketed as Tamiflu®, is a neuraminidase inhibitor used to treat and prevent influenza A and B infections. Several total syntheses of Oseltamivir have been developed, with many routes relying on a chiral Boc-protected amino alcohol intermediate. The synthesis developed by E.J. Corey is a notable example that bypasses the use of shikimic acid, a starting material with variable supply.[6][10] A key step in this synthesis involves the fitting of an amide group with a Boc protecting group.[10] This allows for subsequent transformations on other parts of the molecule without affecting the amine functionality. The Boc group is then removed in the final stages of the synthesis to yield the active drug.[10]

The following diagram outlines a simplified segment of Corey's synthesis of Oseltamivir, highlighting the role of Boc protection.

Case Study 2: Atazanavir Intermediate

The synthesis of HIV-1 protease inhibitors, such as Atazanavir, also utilizes Boc-protected amino alcohol building blocks. A key intermediate, (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane, is a versatile precursor in the synthesis of these antiviral agents.[1][11] This chiral epoxide, with its Boc-protected amine, allows for nucleophilic ring-opening reactions to introduce further complexity into the molecule while maintaining stereochemical control.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic transformations involving Boc-protected amino alcohols, providing a comparative overview of different methodologies.

Table 1: Diastereoselective Reduction of N-Boc-Protected β-Amino Ketones

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

| LiAlH(O-t-Bu)₃ | EtOH | -78 | >95:5 | 80 | [12] |

| NB-Enantride | THF | -78 | 5:95 | 98 | [12] |

Table 2: Enantioselective Synthesis of Chiral Amino Alcohols

| Method | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Sharpless Asymmetric Aminohydroxylation | Phenyl acrylate | Boc-protected amino alcohol | 98% | 45 | [8] |

| Multienzyme Cascade | L-Phenylalanine | (R)-2-Phenylglycinol | >99.9% | 61 (overall) | [13] |

| Multienzyme Cascade | L-Phenylalanine | (S)-Phenylethanolamine | >99.9% | 69 (overall) | [13] |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducibility in research and development. The following sections provide methodologies for the protection and deprotection of amino alcohols.

Protocol 1: General Procedure for Boc Protection of an Amino Alcohol

This protocol describes a standard method for the N-tert-butoxycarbonylation of a primary or secondary amine using di-tert-butyl dicarbonate.

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)

-

Base (e.g., NaOH, triethylamine, or DMAP) (1.0-1.5 equiv)

-

Solvent (e.g., THF, DCM, or a mixture of water and an organic solvent)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir.

-

Slowly add the di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution at room temperature or 0 °C.

-

Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.[4]

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

N-Boc protected amino alcohol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the N-Boc protected substrate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution. A common concentration is 25-50% TFA in DCM.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 4 hours and can be monitored by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting product is the amine salt (e.g., trifluoroacetate salt), which can often be used in the next step without further purification. If the free amine is required, a basic workup can be performed.[11]

The following diagram illustrates the mechanism of TFA-mediated Boc deprotection.

Conclusion

Boc-protected amino alcohols are undeniably crucial building blocks in the landscape of modern organic synthesis. Their unique combination of stability and controlled deprotection facilitates the construction of complex, stereochemically defined molecules that are at the forefront of drug discovery and development. The methodologies for their synthesis are continually being refined, offering ever more efficient and selective routes to these valuable intermediates. A thorough understanding of their synthesis and strategic application, as outlined in this guide, is essential for any scientist working in the field of synthetic organic chemistry.

References

- 1. jecibiochem.com [jecibiochem.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total Synthesis of Oseltamivir phosphate by Corey [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 10. (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | 98737-29-2 [chemicalbook.com]

- 11. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Utility of the Benzyl Ester Protecting Group in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protective groups available to chemists, the benzyl ester stands as a robust and versatile tool, particularly for the protection of C-terminal carboxylic acids and the side chains of acidic amino acids. This technical guide provides an in-depth exploration of the function, application, and experimental considerations of the benzyl ester protecting group in peptide chemistry.

Core Function and Strategic Advantage

The primary role of the benzyl ester is to mask the reactivity of a carboxylic acid group, preventing it from engaging in unwanted side reactions during the stepwise elongation of a peptide chain.[1] This protection is crucial for maintaining the integrity of the desired peptide sequence. The benzyl group's stability under a range of conditions, coupled with the specific methods required for its removal, offers significant strategic advantages, especially within the well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[1][2]

The key advantages of employing benzyl esters include:

-

Stability: Benzyl esters are resistant to the moderately acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA, in dichloromethane) and are also stable to basic conditions sometimes employed in peptide synthesis.[1]

-

Orthogonality: This stability provides orthogonality, a critical principle in multi-step synthesis, ensuring that the C-terminal protection remains intact throughout the iterative process of amino acid coupling.[1][3]

-

Versatile Cleavage Options: Deprotection can be achieved through distinct mechanisms, primarily catalytic hydrogenolysis or treatment with strong acids, offering flexibility in the final deprotection strategy.[1][4]

Chemical Strategies for Protection and Deprotection

The introduction of a benzyl ester is typically achieved through standard esterification methods.[4] The subsequent removal, or deprotection, is a critical step that can be accomplished by two main pathways:

-

Catalytic Hydrogenolysis: This mild method involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1][5] The reaction cleaves the benzylic C-O bond, liberating the carboxylic acid and producing toluene as a byproduct.[5] This method is favored for its mildness, which minimizes the risk of degradation to other sensitive functional groups within the peptide.[5]

-

Strong Acid Cleavage: In the context of the Boc/Bzl SPPS strategy, the final deprotection step often involves the use of strong acids such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][6] This approach has the advantage of simultaneously cleaving the benzyl ester-based side-chain protecting groups and releasing the peptide from the resin.[1]

Quantitative Data on Benzyl Ester Deprotection

The efficiency of benzyl ester cleavage is dependent on the chosen method and the specific peptide sequence. The following tables summarize key quantitative data related to deprotection conditions.

| Deprotection Method | Reagents | Typical Conditions | Cleavage Efficiency | Key Considerations |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Room temperature, atmospheric pressure | Generally >95% | Catalyst can be poisoned by sulfur-containing residues (e.g., Cys, Met). |

| Strong Acid Cleavage (HF) | Anhydrous HF, scavengers (e.g., anisole) | 0°C, 1 hour | >90% | Requires specialized Teflon apparatus due to the corrosive nature of HF. Can lead to side reactions with sensitive residues.[6] |

| Strong Acid Cleavage (TFMSA) | TFMSA, TFA, scavengers | 0°C to room temperature | >90% | A less volatile and hazardous alternative to HF, but still a very strong acid requiring careful handling. |

Potential Side Reactions

While a robust protecting group, the use of benzyl esters is not without potential complications. Researchers should be aware of the following side reactions:

-

Premature Cleavage: In solid-phase synthesis, the presence of a benzyl ester can sometimes lead to premature cleavage of the peptide chain from the resin, which can then cyclize to form diketopiperazines, particularly at the dipeptide stage.[7]

-

Side Reactions with Tyrosine: During acid-catalyzed deprotection, the benzyl group from O-benzyltyrosine can migrate from the oxygen to the carbon of the aromatic ring, forming 3-benzyltyrosine.[8] The use of scavengers like phenol and p-cresol can help to suppress this side reaction.[8]

-

Aspartimide Formation: Peptides containing aspartic acid protected as a β-benzyl ester are prone to forming aspartimide derivatives under both acidic and basic conditions.[8][9] This can lead to a mixture of α- and β-coupled peptides upon ring opening.[9] In Boc-based synthesis, using the β-cyclohexyl ester of aspartic acid can significantly reduce aspartimide formation.[9]

Experimental Protocols

Protocol 1: Benzyl Ester Protection of an N-Protected Amino Acid

This protocol outlines the general procedure for the esterification of an N-protected amino acid with benzyl alcohol.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

Benzyl alcohol

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or other suitable solvent

-

Water

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve the N-protected amino acid in DCM in a round-bottom flask.

-

Add benzyl alcohol (1.1 equivalents) and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in DCM.

-

Add the DCC solution dropwise to the amino acid solution over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the organic layer with water and brine, then dry over magnesium sulfate.[1]

-

Remove the solvent under reduced pressure to yield the N-protected amino acid benzyl ester.[1]

Protocol 2: Deprotection of a C-Terminal Benzyl Ester via Catalytic Hydrogenolysis (Solution Phase)

This protocol describes the removal of a C-terminal benzyl ester in the solution phase.[1]

Materials:

-

Peptide with C-terminal benzyl ester

-

Methanol or ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (balloon or H₂ generator)

-

Round-bottom flask

-

Stir bar

Procedure:

-

Dissolve the peptide in methanol or ethanol in a round-bottom flask.[1]

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).[1]

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.[1]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[1]

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC) or TLC.[1]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter pad with additional solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizing Workflows and Mechanisms

The following diagrams illustrate key processes involving the benzyl ester protecting group.

Caption: Workflow of Boc/Bzl Solid-Phase Peptide Synthesis.

Caption: Deprotection pathways for benzyl esters in peptide chemistry.

Conclusion

The benzyl ester protecting group remains a cornerstone of peptide synthesis, particularly within the Boc/Bzl strategy. Its inherent stability, coupled with multiple, distinct deprotection pathways, provides chemists with a reliable and versatile tool. A thorough understanding of its function, the nuances of its cleavage, and potential side reactions is essential for its successful application in the synthesis of simple and complex peptides for research, diagnostics, and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

Spectroscopic and Analytical Profile of Boc-D-Aspartinol 4-Benzyl Ester: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to Boc-D-aspartinol 4-benzyl ester (CAS 182748-72-7). This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and other complex molecules. Due to the limited availability of public spectroscopic data for this compound, this guide presents data for the closely related precursor, Boc-D-aspartic acid 4-benzyl ester, as a reference. Furthermore, it details generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) applicable to the characterization of the target compound.

Spectroscopic Data

NMR Data for Boc-D-aspartic acid 4-benzyl ester

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H | |

| ~5.15 | s | 2H | -O-CH₂ -Ph | |

| ~4.50 | m | 1H | α-CH | |

| ~2.90 | m | 2H | β-CH₂ | |

| ~1.45 | s | 9H | -C(CH₃ )₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| ~171.5 | Ester C =O | |

| ~170.5 | Carboxylic Acid C =O | |

| ~155.5 | Urethane C =O | |

| ~135.5 | Ar-C (quaternary) | |

| ~128.5 | Ar-C H | |

| ~128.0 | Ar-C H | |

| ~80.0 | -C (CH₃)₃ | |

| ~67.0 | -O-C H₂-Ph | |

| ~50.0 | α-C H | |

| ~37.0 | β-C H₂ | |

| ~28.3 | -C(C H₃)₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

IR Data for Boc-D-aspartic acid 4-benzyl ester

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3350 | N-H stretch (Amide) |

| ~2980 | C-H stretch (Aliphatic) |

| ~1735 | C=O stretch (Ester) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1690 | C=O stretch (Urethane) |

| ~1250, ~1160 | C-O stretch (Ester and Carbamate) |

Mass Spectrometry Data for Boc-D-aspartic acid 4-benzyl ester

| Ion | Expected m/z | Notes |

| [M+Na]⁺ | 346.13 | Sodium adduct of C₁₆H₂₁NO₆ |

| [M-Boc+H]⁺ | 224.09 | Loss of the Boc group |

| [M-Bn+H]⁺ | 234.10 | Loss of the Benzyl group |

Experimental Protocols

The following sections detail generalized procedures for acquiring spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters: 400 or 500 MHz, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 100 or 125 MHz, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate ¹H NMR signals and assign peaks in both spectra to the corresponding atoms in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the instrument and record the sample spectrum. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Analysis:

-

The background is automatically subtracted from the sample spectrum.

-

Identify and assign the major absorption bands to the corresponding functional groups (e.g., O-H, N-H, C=O, C-O).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the instrument's sensitivity.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is common for this type of molecule.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum, typically in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for FTIR spectroscopic analysis.

Caption: General workflow for Mass Spectrometry analysis.

Methodological & Application

Application Notes and Protocols for the Use of Boc-D-aspartic acid β-Benzyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective utilization of N-α-tert-Butyloxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the principles of the Boc/Bzl protection strategy, detailed experimental protocols, and strategies to mitigate common side reactions, particularly aspartimide formation.

Introduction to Boc-D-Asp(OBzl)-OH in Peptide Synthesis

Boc-D-Asp(OBzl)-OH is a crucial building block for the incorporation of D-aspartic acid residues into peptide sequences using the Boc/Bzl strategy in SPPS. The D-configuration can enhance peptide stability against enzymatic degradation and modulate biological activity. In the Boc/Bzl strategy, the α-amino group is temporarily protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). The side chains of trifunctional amino acids are protected by more stable groups, such as the benzyl ester for the β-carboxyl group of aspartic acid, which require a strong acid like anhydrous hydrogen fluoride (HF) for removal during the final cleavage step.[1]

The primary challenge associated with the use of aspartic acid benzyl esters is the potential for aspartimide formation, a side reaction that can lead to impurities and lower yields.[2] Careful selection of synthesis parameters and, in some cases, alternative protecting groups can minimize this issue.

Data Presentation: Aspartimide Formation with Various Aspartic Acid Protecting Groups

Aspartimide formation is a significant side reaction that can occur during peptide synthesis, leading to a mixture of α- and β-peptides, as well as potential racemization.[3] The choice of the side-chain protecting group for aspartic acid is a critical factor in mitigating this side reaction. The following table summarizes the relative propensity of different protecting groups to form aspartimide.

| Side-Chain Protecting Group | Abbreviation | Synthesis Strategy | Relative Propensity for Aspartimide Formation | Key Considerations |

| Benzyl Ester | -OBzl | Boc/Bzl | Moderate to High | Susceptible to both acid and base-catalyzed formation; risk increases with prolonged exposure to base or strong acid at elevated temperatures.[2][3] |

| Cyclohexyl Ester | -OcHex | Boc/Bzl | Low | Offers greater stability against acid-catalyzed aspartimide formation compared to -OBzl.[2] |

| tert-Butyl Ester | -OtBu | Fmoc/tBu | High (under basic conditions) | Standard for Fmoc chemistry, but highly susceptible to base-catalyzed aspartimide formation.[4] |

| 3-Methylpent-3-yl Ester | -OMpe | Fmoc/tBu | Low | Increased steric hindrance reduces base-catalyzed aspartimide formation.[4] |

| 5-Butyl-5-nonyl Ester | -OBno | Fmoc/tBu | Very Low | Highly effective at suppressing aspartimide formation due to significant steric bulk.[4] |

Experimental Protocols

The following are detailed protocols for the incorporation of Boc-D-Asp(OBzl)-OH into a peptide sequence using manual Boc-SPPS.

-

Place the appropriate amount of Merrifield resin (for a C-terminal acid) or MBHA resin (for a C-terminal amide) in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin (approximately 10-15 mL per gram of resin).

-

Gently agitate the resin for 30-60 minutes at room temperature.

-

Drain the solvent by filtration.

This cycle is repeated for each amino acid to be added to the peptide chain.

Workflow for a Single Boc-SPPS Cycle

Caption: General workflow for a single cycle in Boc-SPPS.

Protocol:

-

Nα-Boc Deprotection:

-

Washing:

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Wash with isopropanol (IPA) (2 times) to help remove acid, followed by DCM (3 times).[5]

-

-

Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes. Repeat this step.

-

Drain the neutralization solution.

-

-

Washing:

-

Wash the resin thoroughly with DCM (3-5 times).

-

-

Amino Acid Coupling (using HBTU):

-

In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (2-4 equivalents relative to resin substitution) and HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).

-

Add the solution to the neutralized peptide-resin.

-

Add DIEA (4-6 equivalents) to initiate the coupling reaction.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test indicates a complete reaction. If the test is positive, the coupling step should be repeated.[6]

-

-

Washing:

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).

-

This procedure requires specialized equipment and should be performed by trained personnel in a well-ventilated fume hood.

Logical Relationship of Protecting Groups and Deprotection Reagents

Caption: Protecting groups and their corresponding deprotection reagents in Boc/Bzl SPPS.

Standard HF Cleavage Protocol:

-

Preparation:

-

After the final SPPS cycle, perform the Nα-Boc deprotection.

-

Thoroughly dry the peptide-resin under high vacuum.

-

Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

-

Add a scavenger cocktail to the vessel. A common mixture for peptides without highly sensitive residues is 90% HF and 10% anisole. For peptides containing Cys, Trp, or Met, a more complex scavenger mixture is required (e.g., HF/anisole/dimethyl sulfide/p-thiocresol).

-

-

HF Cleavage Reaction:

-

Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.

-

Carefully condense anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

-

Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. For peptides containing Asp(OBzl), keeping the temperature at 0°C or slightly below is recommended to minimize aspartimide formation.[5]

-

-

Work-up:

-

Evaporate the HF under a stream of nitrogen or under vacuum.

-

Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove scavengers.

-

Collect the crude peptide by filtration or centrifugation.

-

Wash the peptide several more times with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7]

Mitigating Aspartimide Formation

As previously noted, aspartimide formation is a major concern when using Boc-Asp(OBzl)-OH, particularly in sequences such as -D-Asp-Gly-, -D-Asp-Ala-, and -D-Asp-Ser-.

References

- 1. Boc-D-Asp(OBzl)-OH › PeptaNova [peptanova.de]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. peptide.com [peptide.com]

- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols for Liquid-Phase Peptide Synthesis with Boc-D-aspartinol 4-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction